![molecular formula C13H8Br2O3 B2867364 (2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid CAS No. 1799214-84-8](/img/structure/B2867364.png)
(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid, commonly known as DBFPA, is a phenylpropanoic acid which has been studied extensively in the scientific community. It is a powerful inhibitor of the enzyme cytochrome P450 (CYP) and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A sulfone-based strategy has been developed for the preparation of 2,4-disubstituted furan derivatives, showcasing the versatility of furan compounds in organic synthesis. This approach involves treating dibromo-phenylsulfonyl-propene with diketones under basic conditions, leading to the formation of furans with high selectivity and yield. This method has been utilized to synthesize complex molecules like rabdoketone A and nematotoxic furoic acid, demonstrating the potential of furan derivatives in synthesizing biologically relevant molecules (Haines et al., 2011).
Biomass-derived Polymers
Furan-2,5-dicarboxylic acid (FDCA) is a biomass-derived compound recognized for its role in creating sustainable polymers. It serves as an eco-friendly alternative to petroleum-derived components for polymer production, such as polyethylene furandicarboxylate (PEF), which is seen as a substitute for polyethylene terephthalate (PET). A novel carboxylation route from 2-furoic acid and CO2 highlights the environmental benefits and efficiency of synthesizing FDCA, emphasizing the significance of furan derivatives in the development of bio-based materials (Dick et al., 2017).
Structural Investigations
The crystal structures of furan derivatives have been studied to understand their stereochemical peculiarities. Such investigations reveal insights into the molecular configurations and potential reactivity of furan-based compounds, which are crucial for designing and synthesizing new materials and pharmaceuticals (Borisova et al., 2016).
Antioxidant Agents
Novel chalcone derivatives incorporating furan units have been synthesized and evaluated for their antioxidant properties. This research underscores the potential of furan derivatives in developing new antioxidant agents, which are essential for combating oxidative stress-related diseases (Prabakaran et al., 2021).
Biocatalysis for Sustainable Chemistry
Biocatalytic methods for producing FDCA from renewable resources have been explored, highlighting the role of furan derivatives in sustainable chemistry. Enzymatic catalysis offers a green alternative to chemical routes for synthesizing FDCA, a key monomer for bio-based polymers (Yuan et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQRZFLMZKYURE-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)C=CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C2=CC=C(O2)/C=C/C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


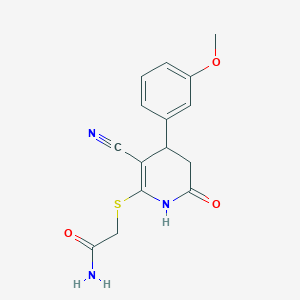
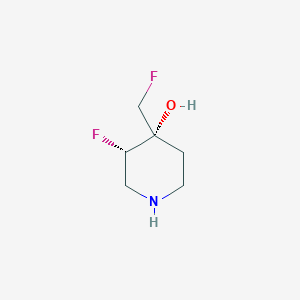
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
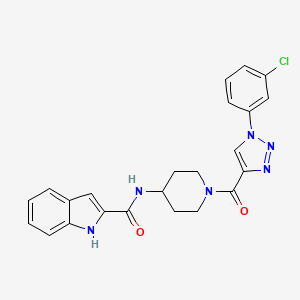
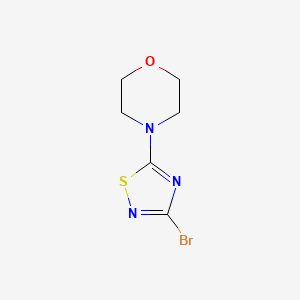
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
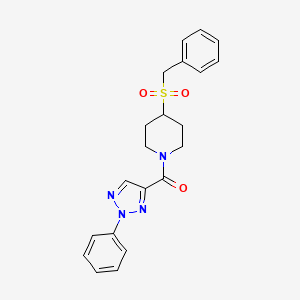
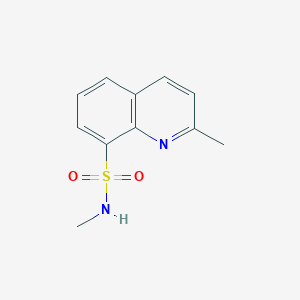
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)
![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)